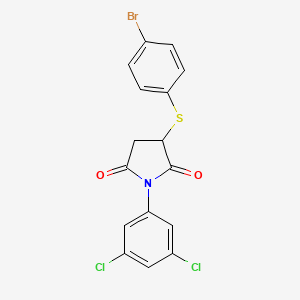

1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

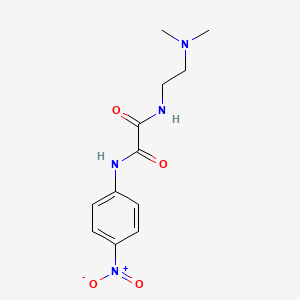

1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione (1,3-DCPBT) is a novel compound with a wide range of applications in scientific research. It is an organic compound with a unique structure which can be used as a reagent in various synthetic reactions, as well as a tool for studying biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties The synthesis and characterization of thiourea derivatives, including 1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione, have been reported. These derivatives have been tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of certain halogens (iodine, bromide, fluorine) and chlorides on the thiourea moiety was correlated with the antimicrobial activity, hinting at potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Reactions A comprehensive approach to synthesizing various derivatives, including azolidine-2,5-diones, has been demonstrated. This process involves various chemical reactions, confirming the chemical versatility and the potential of these compounds to serve as intermediates or reactants in the synthesis of more complex molecules. The conversion of these compounds into various forms, such as furans, pyrroles, thiophenes, and their derivatives through domino processes and cyclization reactions, illustrates the chemical adaptability and the scope for synthetic applications in diverse fields of chemistry (Yin et al., 2008).

Anticancer Activity The synthesis and evaluation of anticancer activity of certain azolidine-2,5-dione derivatives have been explored. Specific compounds demonstrated superior anticancer activity compared to other related compounds, indicating potential for further research and development in medicinal chemistry and cancer therapy (Kaminskyy et al., 2011).

Crystallographic and Structural Studies Studies on the crystallographic and structural aspects of azolidine-2,5-dione derivatives have been conducted. This research provides insights into the molecular and crystal structures of these compounds, facilitating a deeper understanding of their properties and potential applications in material science and pharmaceuticals (Mohamed et al., 2016).

Electrochemical Applications Research has demonstrated the electrochemical detection of host–guest interactions of certain pesticides with cyclodextrins, showcasing the potential of these compounds in developing sensitive detection methods for pesticides and possibly other chemical compounds. The ability of these compounds to form stable complexes and the sensitivity of electrochemical methods highlight the potential applications in environmental monitoring and analytical chemistry (Hromadová et al., 2002).

Organic Electronics In the field of organic electronics, derivatives of azolidine-2,5-dione have shown potential as components in organic solar cells, demonstrating improved performance characteristics. This suggests possible applications in the development of more efficient and stable organic electronic devices (Zeng et al., 2020).

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFYLSHUWZASFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2513561.png)

![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)

![2-{[1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2513568.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2513571.png)

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)

![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)

![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)